N-acetylglucosaminylasparagine
Übersicht
Beschreibung
N-acetylglucosaminylasparagine is an N (4)-glycosyl-L-asparagine having (beta-N-acetyl-D-glucosaminyl as the glycosyl component . It is a natural product found in Vitis vinifera and Trypanosoma brucei .
Molecular Structure Analysis
The molecular formula of N-acetylglucosaminylasparagine is C12H21N3O8 . The IUPAC name is (2 S )-4- [ [ (2 R ,3 R ,4 R ,5 S ,6 R )-3-acetamido-4,5-dihydroxy-6- (hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid .
Wissenschaftliche Forschungsanwendungen
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- Application Summary : GlcNAc has generated interest not only as an underutilized resource but also as a new functional material with high potential in various fields . It is involved in a variety of biological events. For example, they serve as the main source and storage form of energy as well as structural components .
- Methods of Application : The industrial production of GlcNAc, using chitin as a substrate, can be done by chemical, enzymatic and biotransformation methods . Also, newly developed methods to obtain GlcNAc using glucose as a substrate in genetically modified microorganisms are introduced .
- Results or Outcomes : The carbohydrates are essential in cell interactions, signal transduction, antibody recognition, tumor metastasis, hormones, and musculoskeletal physiology .
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- Application Summary : Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . It remains unclear how microbial metabolites are altered in the absence of VDR .
- Methods of Application : The study investigated metabolites from mice with tissue-specific deletion of VDR in intestinal epithelial cells or myeloid cells .
- Results or Outcomes : Conditional VDR deletion severely changed metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .
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- Application Summary : Ikuo Yamashina determined the two notable structures of N-glycans, N-acetylglucosaminylasparagine and β-mannosidic linkages, which are generally present in sugar–amino acid and innermost mannose residue of the N-glycans, respectively .
- Methods of Application : The study was based on the determination of the structures of N-glycans .
- Results or Outcomes : The findings led to the understanding of the structures of N-glycans, which are important in glycobiology .
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- Application Summary : Enzymes that produce GlcNAc have a wide range of promising applications in the food, energy, and pharmaceutical industries .
- Methods of Application : These enzymes are used for the synergistic degradation of chitin with endo-chitinases and using GlcNAc to produce sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .
- Results or Outcomes : The use of these enzymes has shown potential in various industries, including food, energy, and pharmaceuticals .
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- Application Summary : GlcNAc is a monosaccharide that usually polymerizes linearly through (1,4)-β-linkages . It is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose . In addition to serving as a component of this homogeneous polysaccharide, GlcNAc is also a basic component of hyaluronic acid and keratin sulfate on the cell surface .
- Methods of Application : The industrial production of GlcNAc, using chitin as a substrate, can be done by chemical, enzymatic and biotransformation methods . Also, newly developed methods to obtain GlcNAc using glucose as a substrate in genetically modified microorganisms are introduced .
- Results or Outcomes : GlcNAc has generated interest not only as an underutilized resource but also as a new functional material with high potential in various fields . Carbohydrates are essential in cell interactions, signal transduction, antibody recognition, tumor metastasis, hormones, and musculoskeletal physiology .
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- Application Summary : Enzymes that produce GlcNAc have a wide range of promising applications in the food, energy, and pharmaceutical industries .
- Methods of Application : These enzymes are used for the synergistic degradation of chitin with endo-chitinases and using GlcNAc to produce sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .
- Results or Outcomes : The use of these enzymes has shown potential in various industries, including food, energy, and pharmaceuticals .
Eigenschaften
IUPAC Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTRPBWEMMPYSW-HRRFRDKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O8 | |
Record name | Aspartylglucosamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aspartylglucosamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027514 | |
Record name | 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aspartylglycosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-acetylglucosaminylasparagine | |
CAS RN |
2776-93-4 | |
Record name | N-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2776-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylglucosaminylasparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPARAGINE-N-ACETYL-.BETA.-D-GLUCOSAMINE CONJUGATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9ODP9B8O5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aspartylglycosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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